![molecular formula C13H17NO2 B1400364 2-(Benzylamino)cyclopentanecarboxylic acid CAS No. 1355334-61-0](/img/structure/B1400364.png)
2-(Benzylamino)cyclopentanecarboxylic acid
Overview
Description
Scientific Research Applications
Pharmaceutical Industry
2-(Benzylamino)cyclopentanecarboxylic acid: is utilized as an intermediate in the synthesis of various drugs. Its structure is conducive to chemical modifications, making it a versatile precursor in the development of pharmaceuticals .
Fragrance Industry
This compound serves as a building block in the fragrance industry. Its molecular structure allows for the creation of complex scents, contributing to the synthesis of new and unique fragrances .
Dye Synthesis
In the field of dye synthesis, 2-(Benzylamino)cyclopentanecarboxylic acid is used due to its reactive carboxylic group, which can bind to different substrates, aiding in the development of various dyes .
Organic Chemistry Research
It’s a starting material in synthetic transformations within organic chemistry research. Researchers utilize it to study and develop new chemical reactions and pathways .
Environmental Impact Studies
The environmental impact of 2-(Benzylamino)cyclopentanecarboxylic acid is also a significant area of study. While it is biodegradable, its improper disposal could lead to short-term environmental damage, thus necessitating research into its safe handling and disposal .
Safety and Handling Measures
Research into the safe handling of 2-(Benzylamino)cyclopentanecarboxylic acid is crucial due to its corrosive nature. Studies focus on developing guidelines for its storage, handling, and disposal to prevent harm to individuals and the environment .
Future Prospects
Ongoing research aims to uncover new applications and more sustainable methods of synthesizing 2-(Benzylamino)cyclopentanecarboxylic acid . Efforts are being made to reduce the energy consumption and environmental impact of its production .
properties
IUPAC Name |
2-(benzylamino)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMJOYQGUPTRDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)cyclopentanecarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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